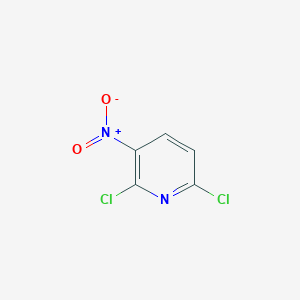

2,6-Dichloro-3-nitropyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloro-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2N2O2/c6-4-2-1-3(9(10)11)5(7)8-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHCWQWRTKPNTEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1[N+](=O)[O-])Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10166803 | |

| Record name | 2,6-Dichloro-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10166803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16013-85-7 | |

| Record name | 2,6-Dichloro-3-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16013-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichloro-3-nitropyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016013857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dichloro-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10166803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dichloro-3-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.485 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-Dichloro-3-nitropyridine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KH7F529L8W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2,6-Dichloro-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of 2,6-dichloro-3-nitropyridine, an important intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] The information is presented to support research and development activities, with a focus on clarity and practical application.

Core Physical and Chemical Properties

This compound is a halogenated aromatic hydrocarbon.[3] At room temperature, it exists as a crystalline solid, typically appearing as a light yellow or yellow powder or chunks.[3][4][5] It has a mild chemical odor, though some sources report no distinct odor.[3][5] The compound is sparingly soluble in water.[3]

The key physical and chemical data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₂Cl₂N₂O₂ | [6][7] |

| Molecular Weight | 192.99 g/mol | [7][8] |

| Appearance | Light yellow to yellow solid/crystalline powder | [3][4][5] |

| Melting Point | 55 - 68 °C | [5][8] |

| Boiling Point | Not available | [5] |

| Flash Point | >110 °C (>230 °F) (closed cup) | [5][8] |

| Solubility | Sparingly soluble in water | [3] |

| CAS Number | 16013-85-7 | [7] |

| EC Number | 240-151-1 | [7][8] |

Experimental Protocols: Synthesis and Purification

The synthesis of this compound is most commonly achieved through the nitration of 2,6-dichloropyridine (B45657). Various methods have been documented, differing primarily in the choice of nitrating agents and reaction conditions.

This protocol involves the direct nitration of 2,6-dichloropyridine using a mixture of fuming nitric acid and concentrated sulfuric acid.

Methodology:

-

A mixture of concentrated sulfuric acid (25 ml) and fuming nitric acid (10 ml) is cooled to 0 °C.[1][9]

-

2,6-Dichloropyridine (5 g, 0.033 mol) is added portion-wise to the cooled acid mixture.[1][9]

-

Following the addition, the reaction mixture is heated to 65 °C for a duration of 2 hours.[1][9]

-

After the reaction is complete, the mixture is cooled to room temperature.[1]

-

The cooled mixture is then carefully poured over ice water to precipitate the product.[1]

-

The resulting solid is collected by filtration and dried under a vacuum.[1]

-

Purification: The crude product is purified using column chromatography on silica (B1680970) gel (60–120 mesh), with a petroleum ether and ethyl acetate (B1210297) mixture as the eluent, yielding a pale yellow solid.[1][9]

This alternative method utilizes potassium nitrate (B79036) as the nitrating agent in a sulfuric acid medium.

Methodology:

-

To a 150 mL three-necked flask, add 80 mL of concentrated sulfuric acid with stirring at room temperature.[10]

-

Slowly add 7.4 g (0.05 mol) of 2,6-dichloropyridine to the acid.[10]

-

Subsequently, slowly add 10.1 g (0.1 mol) of potassium nitrate to the mixture.[10]

-

Continue stirring for 30 minutes after the addition is complete.[10]

-

The temperature is then gradually increased to 120°C, and the reaction is maintained at this temperature for 10 hours.[10]

-

Upon completion, the reaction mixture is cooled to room temperature and poured into crushed ice while stirring.[10]

-

The white solid precipitate is washed with ice water until neutral, filtered, and dried to yield the final product.[10]

The following diagram illustrates the key steps involved in the synthesis and purification of this compound as described in Protocol 1.

Caption: Synthesis workflow for this compound.

Structural Information

The molecular structure of this compound consists of a pyridine (B92270) ring substituted with two chlorine atoms at positions 2 and 6, and a nitro group at position 3.[3] X-ray crystallography studies have shown that the pyridine ring is essentially planar.[1][11] The asymmetric unit of its crystal structure contains two crystallographically independent molecules.[1][11]

References

- 1. 2,6-Dichloro-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN110218177B - Preparation method of 2, 6-dichloro-3-nitropyridine - Google Patents [patents.google.com]

- 3. Page loading... [wap.guidechem.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. fishersci.com [fishersci.com]

- 6. This compound | C5H2Cl2N2O2 | CID 85239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2.6-二氯-3-硝基吡啶 technical grade, 92% | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound technical grade, 92 16013-85-7 [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. This compound | 16013-85-7 [chemicalbook.com]

2,6-dichloro-3-nitropyridine chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-3-nitropyridine is a halogenated nitroaromatic heterocyclic compound with significant applications in organic synthesis, particularly as an intermediate in the production of pharmaceuticals and agrochemicals.[1][2] Its chemical reactivity, driven by the presence of two chlorine atoms and a nitro group on the pyridine (B92270) ring, makes it a versatile building block for creating more complex molecular architectures. This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and key applications, supported by experimental data and protocols.

Chemical Structure and IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[3] The structure consists of a pyridine ring substituted with two chlorine atoms at positions 2 and 6, and a nitro group at position 3.

The chemical structure can be represented by the following SMILES string: C1=CC(=NC(=C1--INVALID-LINK--[O-])Cl)Cl.[3]

Physicochemical Properties

This compound is a yellow crystalline powder or chunks at room temperature.[1][2] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₂Cl₂N₂O₂ | |

| Molecular Weight | 192.99 g/mol | [4][5][6] |

| CAS Number | 16013-85-7 | [4][5][6] |

| Melting Point | 55-60 °C (lit.) | [2][4][6] |

| Appearance | Yellow crystalline powder or chunks | [1][2] |

| Solubility | Sparingly soluble in water | [1] |

| InChI | 1S/C5H2Cl2N2O2/c6-4-2-1-3(9(10)11)5(7)8-4/h1-2H | [4][6][7] |

| InChIKey | SHCWQWRTKPNTEM-UHFFFAOYSA-N | [4][6][7] |

Synthesis of this compound

The primary method for the synthesis of this compound is through the nitration of 2,6-dichloropyridine (B45657).[8][9] Various synthetic protocols have been developed to optimize yield and purity.

Experimental Protocol: Nitration of 2,6-Dichloropyridine

This protocol is based on a common laboratory-scale synthesis.[10]

Materials:

-

2,6-Dichloropyridine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Potassium Nitrate (KNO₃)

-

Crushed Ice

-

Ice Water

-

150 mL Three-necked flask

-

Stirring apparatus

-

Heating mantle

Procedure:

-

To a 150 mL three-necked flask equipped with a stirrer, add 80 mL of concentrated sulfuric acid at room temperature.[10]

-

Slowly add 7.4 g (0.05 mol) of 2,6-dichloropyridine to the stirring sulfuric acid.[10]

-

Following the addition of 2,6-dichloropyridine, slowly add 10.1 g (0.1 mol) of potassium nitrate.[10]

-

After the addition is complete, continue stirring for 30 minutes at room temperature.[10]

-

Slowly increase the temperature to 120°C and maintain the reaction at this temperature for 10 hours.[10]

-

Upon completion, cool the reaction mixture to room temperature.[2][10]

-

Pour the cooled mixture into crushed ice with continuous stirring.[2][10]

-

A white solid precipitate will form. Wash the precipitate with ice water until it is neutral.[2][10]

-

Collect the solid by filtration and dry to obtain this compound.[10]

Expected Yield: Approximately 7.75 g (80%) of a white solid with a melting point of 61-63 °C.[2][10]

Alternative Synthesis Route

Another patented method involves the chlorination of 2,6-dihydroxy-3-nitropyridine.[8] This two-step process begins with the 1,4-addition reaction of 2-nitroacetate and a 2-halogenated acrylate, followed by cyclization with ammonia (B1221849) to form the dihydroxy intermediate. The intermediate is then chlorinated to yield the final product.[8]

A specific example of the chlorination step is as follows:

-

To a 500 ml four-neck flask, add 200 g of 1,2-dichloroethane (B1671644), 76.5 g (0.5 mol) of phosphorus oxychloride, and 31.2 g (0.2 mol) of 2,6-dihydroxy-3-nitropyridine.[8]

-

Stir the mixture and heat to 80-82 °C for 8 hours.[8]

-

Cool the reaction to 20-25 °C and slowly pour the residue into 200 g of ice water.[8]

-

Extract the product three times with 1,2-dichloroethane (50 g each time).[8]

-

Combine the organic phases, wash with 30 g of saturated brine, and dry with 5 g of anhydrous sodium sulfate.[8]

-

Remove the solvent by rotary evaporation to yield the product.[8]

Expected Yield: Approximately 35.2 g (92.1%) of a white-like solid with a liquid phase purity of 99.1%.[8]

Chemical Reactivity and Applications

The chlorine atoms at the 2 and 6 positions of this compound are susceptible to nucleophilic substitution, a reactivity enhanced by the electron-withdrawing nitro group.[11] This property makes it a valuable intermediate in the synthesis of various compounds.

Key Applications:

-

Pharmaceutical Synthesis: It is a crucial intermediate in the production of medicinal agents.[2]

-

Agrochemicals: Used in the synthesis of pesticides and herbicides.[1] The mechanism of action often involves disrupting the growth and reproduction of pests and weeds.[1]

-

Organic Synthesis: It serves as a starting material for preparing compounds like pyridyldifluoroacetates and bicyclooxacalixhetarenes.[2][4] It also undergoes macrocyclic condensation reactions with resorcinol (B1680541) derivatives.[2][4]

The regioselectivity of nucleophilic substitution is a key consideration. While the nitro group activates both the ortho (C-2) and para (C-6) positions, the inductive effect of the nitro group can make the C-2 position more electron-deficient and thus more prone to nucleophilic attack.[11]

Spectroscopic Data

Spectroscopic data is essential for the characterization of this compound.

| Spectroscopic Data | Description | Reference |

| ¹H NMR (CDCl₃, ppm) | 9.26 (d, 1H), 8.25 (d, 1H) | [8] |

| ¹³C NMR | Data available from spectral databases. | [7] |

| Mass Spectrometry | m/z 3rd highest peak at 192. | |

| IR Spectra | ATR-IR spectra are available. |

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

GHS Hazard Statements:

-

H315: Causes skin irritation.[3]

-

H317: May cause an allergic skin reaction.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Precautionary Statements:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][6]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4][6]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][6]

It is crucial to handle this compound in a well-ventilated area and avoid inhalation or contact with skin and eyes.[1] Exposure to high temperatures may cause it to emit toxic fumes.[1]

Logical Relationship Diagram

The following diagram illustrates the primary synthesis pathway for this compound.

Caption: Synthesis of this compound via nitration.

Conclusion

This compound is a key chemical intermediate with a well-defined structure and a range of applications in the pharmaceutical and agrochemical industries. Its synthesis is well-established, and its reactivity is understood, making it a reliable building block for further chemical transformations. Proper handling and safety precautions are essential when working with this compound. This guide provides a foundational understanding for researchers and professionals engaged in work involving this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 16013-85-7 [chemicalbook.com]

- 3. This compound | C5H2Cl2N2O2 | CID 85239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2.6-二氯-3-硝基吡啶 technical grade, 92% | Sigma-Aldrich [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. 2.6-二氯-3-硝基吡啶 technical grade, 92% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound(16013-85-7) 1H NMR [m.chemicalbook.com]

- 8. CN110218177B - Preparation method of 2, 6-dichloro-3-nitropyridine - Google Patents [patents.google.com]

- 9. US4310671A - Process for producing this compound - Google Patents [patents.google.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. organic chemistry - Regioselectivity of an amination reaction of this compound - Chemistry Stack Exchange [chemistry.stackexchange.com]

Spectroscopic Profile of 2,6-Dichloro-3-nitropyridine (CAS No. 16013-85-7)

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for the compound 2,6-Dichloro-3-nitropyridine, identified by the CAS number 16013-85-7. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical analysis by consolidating key spectroscopic information into a structured and easily accessible format.

Chemical Identity

| IUPAC Name | This compound |

| CAS Number | 16013-85-7[1][2][3][4][5] |

| Molecular Formula | C₅H₂Cl₂N₂O₂[2] |

| Molecular Weight | 192.99 g/mol [2][3] |

| Synonyms | 3-Nitro-2,6-dichloropyridine[6] |

Spectroscopic Data

The following sections present a summary of the available spectroscopic data for this compound, organized by technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectral data has been reported for this compound.[1][7]

Table 1: ¹H NMR Data

| Source | Catalog Number |

| Sigma-Aldrich Co. LLC. | 193585[1] |

No quantitative chemical shift, coupling constant, or solvent information is available in the provided search results. A representative ¹H NMR spectrum is available on ChemicalBook.[7]

Infrared (IR) Spectroscopy

Infrared spectroscopy data is available from multiple sources, primarily using the Attenuated Total Reflectance (ATR) technique.

Table 2: Infrared (IR) Spectroscopy Data

| Technique | Source of Spectrum | Source of Sample | Catalog Number |

| ATR-IR | Bio-Rad Laboratories, Inc. | TCI Chemicals India Pvt. Ltd. | D2761[1] |

A viewable FTIR spectrum is also provided by Apollo Scientific.[3] ChemicalBook also indicates the availability of IR spectra.[4][7]

Mass Spectrometry (MS)

Mass spectrometry data, specifically from Gas Chromatography-Mass Spectrometry (GC-MS), has been documented.

Table 3: GC-MS Data

| m/z Values |

| 192 |

| 146 |

| 110 |

| 92311 |

This data is provided by the NIST Mass Spectrometry Data Center.[1]

Other Spectroscopic Data

ChemicalBook also mentions the availability of Raman, Electron Spin Resonance (ESR), and ¹³C NMR spectra for this compound, although specific data points or experimental details are not provided in the search results.[7]

Experimental Protocols

Detailed experimental protocols for the acquisition of the summarized spectroscopic data are not fully available in the provided search results. However, the sources of the spectra have been identified, which can be consulted for more in-depth methodological information.

General Workflow for Spectroscopic Analysis:

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Conclusion

This guide consolidates the publicly available spectroscopic data for this compound (CAS No. 16013-85-7). While the presence of ¹H NMR, IR, and Mass Spectrometry data is confirmed, and sources are cited, access to detailed experimental protocols and raw data would require consulting the original data repositories. The provided information serves as a foundational resource for researchers and professionals requiring a spectroscopic profile of this compound for their work in drug development and chemical synthesis.

References

- 1. This compound | C5H2Cl2N2O2 | CID 85239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. This compound | 16013-85-7 [chemicalbook.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. This compound | 16013-85-7 | TCI Deutschland GmbH [tcichemicals.com]

- 7. This compound(16013-85-7) 1H NMR spectrum [chemicalbook.com]

A Comprehensive Technical Guide to 2,6-Dichloro-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties, synthesis, and applications of 2,6-dichloro-3-nitropyridine, a key intermediate in the pharmaceutical and agrochemical industries.

Core Compound Properties

This compound is a halogenated aromatic hydrocarbon characterized by a pyridine (B92270) ring substituted with two chlorine atoms and a nitro group.[1] At room temperature, it typically appears as a pale yellow crystalline solid or powder with a mild odor characteristic of nitro-substituted aromatic compounds.[1]

Physicochemical Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₅H₂Cl₂N₂O₂ | [2][3] |

| Molecular Weight | 192.99 g/mol | [2][4] |

| CAS Number | 16013-85-7 | [2][3] |

| Melting Point | 55-60 °C | [2][5] |

| Boiling Point | 295.5 ± 35.0 °C at 760 mmHg | [5] |

| Density | 1.6 ± 0.1 g/cm³ | [5] |

| Flash Point | 110 °C (closed cup) | |

| Appearance | Yellow crystalline powder or chunks | [1] |

Spectroscopic and Structural Data

The structural properties of this compound have been elucidated through various analytical techniques. The asymmetric unit of its crystal structure consists of two crystallographically independent molecules.[6] The pyridine ring in each molecule is essentially planar.[6] Spectroscopic data, including 1H NMR, 13C NMR, IR, and Mass Spectrometry, are available for this compound.[3][7][8]

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the nitration of 2,6-dichloropyridine (B45657). Several methods have been reported, with variations in reagents and reaction conditions influencing the yield and purity of the final product.

Experimental Protocol 1: Nitration with Potassium Nitrate and Sulfuric Acid

This protocol describes a common laboratory-scale synthesis.

Materials:

-

2,6-dichloropyridine

-

Concentrated sulfuric acid

-

Potassium nitrate

-

Crushed ice

-

Ice water

Procedure:

-

In a 150 mL three-necked flask equipped with a stirrer, add 80 mL of concentrated sulfuric acid at room temperature.

-

Slowly add 7.4 g (0.05 mol) of 2,6-dichloropyridine to the sulfuric acid with stirring.

-

Following the addition of 2,6-dichloropyridine, slowly add 10.1 g (0.1 mol) of potassium nitrate.

-

After the addition is complete, continue stirring for 30 minutes at room temperature.

-

Slowly increase the temperature to 120°C and maintain the reaction at this temperature for 10 hours.[9]

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into crushed ice with continuous stirring.

-

A white solid precipitate will form. Wash the precipitate with ice water until it is neutral.

-

Filter the solid and dry it to obtain this compound.[9] This method can yield up to 80% of the product.[9]

Experimental Protocol 2: Nitration with Nitric Acid and Sulfuric Acid

This alternative protocol utilizes nitric acid as the nitrating agent.

Materials:

-

2,6-dichloropyridine

-

Concentrated sulfuric acid

-

Fuming nitric acid

-

Ice water

Procedure:

-

Prepare a mixture of 25 ml of concentrated H₂SO₄ and 10 ml of fuming nitric acid in a flask and cool it to 0°C.

-

Add 5 g (0.033 mol) of 2,6-dichloropyridine to the acid mixture in portions at 0°C.

-

After the addition is complete, heat the reaction mixture to 65°C for 2 hours.[6]

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by pouring the mixture into ice water.

-

A solid will separate out. Filter this solid and dry it under a vacuum.

-

The crude product can be purified by column chromatography using silica (B1680970) gel (60–120 mesh) and a petroleum ether: ethyl acetate (B1210297) eluent to yield a pale yellow solid.[6]

Synthesis Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis of this compound.

Caption: A generalized workflow for the synthesis of this compound.

Applications in Research and Development

This compound is a versatile intermediate with significant applications in the synthesis of pharmaceuticals and agrochemicals.[10] Its reactivity, particularly the susceptibility of the chlorine atoms to nucleophilic substitution, makes it a valuable building block.

Key Applications:

-

Pharmaceutical Synthesis: It is a crucial intermediate in the synthesis of various drug molecules.[11] For example, it is used in the preparation of the analgesic drug Flupirtine.[2][11]

-

Agrochemicals: This compound is used in the synthesis of herbicides and pesticides, contributing to crop protection.[10][12]

-

Organic Synthesis: It serves as a starting reagent for the preparation of more complex molecules, such as pyridyldifluoroacetates and bicyclooxacalixhetarenes.[2] It also undergoes macrocyclic condensation reactions with resorcinol (B1680541) derivatives to yield chiral tetraoxacalix[1]arene[1]pyridines.[2]

Role as a Chemical Intermediate

The following diagram illustrates the role of this compound as a key intermediate in the synthesis of other important chemical compounds.

Caption: Applications of this compound as a chemical intermediate.

Safety and Handling

This compound is considered hazardous. It may cause skin and eye irritation, and may also cause respiratory irritation.[3] It is also suspected to be a skin sensitizer.[3] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this compound. It should be stored in a sealed container, away from acidic materials, in a dry environment at room temperature.[11]

References

- 1. guidechem.com [guidechem.com]

- 2. This compound | 16013-85-7 [chemicalbook.com]

- 3. This compound | C5H2Cl2N2O2 | CID 85239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound | CAS#:16013-85-7 | Chemsrc [chemsrc.com]

- 6. 2,6-Dichloro-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound(16013-85-7) 1H NMR [m.chemicalbook.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. 2 6 Dichloro 3 Nitropyridine CAS No 16013 85 7 Market Size, Share, Growth | CAGR Forecast 2032 [futuremarketreport.com]

- 11. Page loading... [wap.guidechem.com]

- 12. US4310671A - Process for producing this compound - Google Patents [patents.google.com]

Technical Guide: Solubility Profile of 2,6-dichloro-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,6-dichloro-3-nitropyridine, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1] A thorough understanding of its solubility in common laboratory solvents is crucial for optimizing reaction conditions, purification processes, and formulation development. This document outlines known solubility characteristics and provides detailed experimental protocols for the quantitative determination of its solubility.

Compound Overview

This compound is a yellow crystalline powder or chunk solid.[1] It is identified by CAS Number 16013-85-7 and has a molecular weight of 192.99 g/mol .[2][3] The compound is known to be a stable solid under recommended storage conditions, typically at room temperature in a dry, dark place.[1]

Qualitative and Quantitative Solubility Data

Published quantitative solubility data for this compound in a wide range of common laboratory solvents is scarce. However, qualitative assessments are available, indicating that the compound is "sparingly soluble in water" and "soluble in Methanol".[1]

For research and development purposes, precise quantitative data is essential. The following table is provided as a template for researchers to systematically record experimentally determined solubility data at a specified temperature.

Table 1: Experimentally Determined Solubility of this compound

| Solvent Class | Solvent Name | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mg/mL) | Molar Solubility (mol/L) | Notes |

| Polar Protic | Water | 25 | ||||

| Methanol | 25 | |||||

| Ethanol | 25 | |||||

| Isopropanol | 25 | |||||

| Polar Aprotic | Acetone | 25 | ||||

| Ethyl Acetate | 25 | |||||

| Dimethylformamide (DMF) | 25 | |||||

| Dimethyl Sulfoxide (DMSO) | 25 | |||||

| Nonpolar/Halogenated | Dichloromethane (DCM) | 25 | ||||

| Chloroform | 25 | |||||

| Toluene | 25 | |||||

| n-Hexane | 25 |

Experimental Protocols for Solubility Determination

To obtain the quantitative data for Table 1, established methods such as the gravimetric and UV-Vis spectrophotometric methods can be employed. These protocols are generalized and should be adapted based on specific laboratory equipment and safety guidelines.

Gravimetric Method

The gravimetric method is a fundamental and reliable technique for determining the solubility of a solid in a liquid. It involves creating a saturated solution, separating a known volume, evaporating the solvent, and weighing the residual solute.

Objective: To determine the mass of this compound that dissolves in a specific volume of a solvent at a controlled temperature.

Methodology Workflow:

UV-Vis Spectrophotometric Method

This method is suitable for compounds that absorb ultraviolet or visible light and can offer higher throughput than the gravimetric method, especially when screening multiple solvents. It requires the initial generation of a calibration curve.

Objective: To determine the concentration of this compound in a saturated solution using its UV absorbance.

Methodology Workflow:

Logical Relationships in Method Selection

The choice between the gravimetric and spectroscopic methods depends on several factors, including the properties of the solute and solvent, available equipment, and the required throughput.

Conclusion

While existing literature provides a qualitative starting point, the successful application of this compound in research and development necessitates precise, quantitative solubility data. The experimental protocols and data organization framework provided in this guide offer a systematic approach for researchers to determine and record the solubility profile of this compound in various common laboratory solvents, facilitating more efficient and reproducible scientific outcomes.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2,6-Dichloro-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,6-dichloro-3-nitropyridine. The information presented herein is intended to support research, compound identification, and quality control in the fields of medicinal chemistry, materials science, and organic synthesis. This document details the spectral data, experimental protocols for data acquisition, and a visual representation of the molecular structure and its NMR-active nuclei.

Quantitative NMR Spectral Data

The ¹H and ¹³C NMR spectra of this compound were acquired in deuterated chloroform (B151607) (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by two distinct signals in the aromatic region, corresponding to the two non-equivalent protons on the pyridine (B92270) ring.

| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Integration |

| H-4 | 8.34 | Doublet (d) | 8.8 | 1H |

| H-5 | 7.51 | Doublet (d) | 8.8 | 1H |

Table 1: ¹H NMR spectral data for this compound in CDCl₃.

¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum of this compound displays five signals, corresponding to the five carbon atoms of the pyridine ring.

| Carbon Assignment | Chemical Shift (δ) [ppm] |

| C-2 | 150.8 |

| C-6 | 147.2 |

| C-4 | 140.3 |

| C-3 | 131.9 |

| C-5 | 125.9 |

Table 2: ¹³C NMR spectral data for this compound in CDCl₃.

Experimental Protocols

The following sections describe the methodologies for the synthesis of this compound and the acquisition of its NMR spectra.

Synthesis of this compound

A common synthetic route to this compound involves the nitration of 2,6-dichloropyridine (B45657).

Materials:

-

2,6-Dichloropyridine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Ice

Procedure:

-

In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 2,6-dichloropyridine to a mixture of concentrated sulfuric acid and fuming nitric acid.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Gently heat the mixture and maintain the temperature for a specified period to ensure complete nitration.

-

Cool the reaction mixture to room temperature and then carefully pour it over crushed ice.

-

The solid precipitate of this compound is collected by vacuum filtration.

-

The crude product can be purified by recrystallization or column chromatography.

NMR Data Acquisition

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃), containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Gently agitate the vial until the sample is completely dissolved.

-

Transfer the solution into a 5 mm NMR tube.

Instrument Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.

-

¹H NMR:

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-32 scans are typically sufficient.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Sequence: Proton-decoupled single-pulse sequence.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay: 2-5 seconds.

-

Visualization of Molecular Structure and NMR Correlations

The following diagrams illustrate the chemical structure of this compound and the through-bond coupling relationship between its protons.

Caption: Molecular structure of this compound.

Caption: ¹H-¹H coupling in this compound.

An In-depth Technical Guide to the Key Peaks in the Infrared Spectrum of 2,6-dichloro-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the key infrared (IR) absorption peaks for the compound 2,6-dichloro-3-nitropyridine. This information is crucial for the identification, characterization, and quality control of this important chemical intermediate in research and pharmaceutical development. The data presented is based on Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy.

Core Infrared Spectral Data

The infrared spectrum of this compound is characterized by several distinct absorption bands that correspond to the vibrational modes of its specific functional groups. The table below summarizes the key peaks, their intensities, and their assigned molecular vibrations.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Vibrational Mode |

| ~3100 - 3000 | Weak to Medium | Aromatic C-H | Stretching |

| ~1560 - 1540 | Strong | NO₂ Group | Asymmetric Stretching |

| ~1530 - 1510 | Medium to Strong | Aromatic C=C/C=N | Ring Stretching |

| ~1350 - 1330 | Strong | NO₂ Group | Symmetric Stretching |

| ~1100 - 1000 | Medium | C-Cl | Stretching |

| ~850 - 750 | Medium to Strong | C-Cl | Stretching |

| ~800 - 700 | Medium | Aromatic C-H | Out-of-Plane Bending |

Note: The exact peak positions and intensities may vary slightly depending on the specific experimental conditions and the physical state of the sample.

Interpretation of Key Spectral Features

The IR spectrum of this compound is dominated by the strong absorptions of the nitro group and the vibrations of the substituted pyridine (B92270) ring.

-

Aromatic C-H Stretching: The weak to medium intensity bands observed in the 3100-3000 cm⁻¹ region are characteristic of the stretching vibrations of the carbon-hydrogen bonds on the pyridine ring.

-

Nitro (NO₂) Group Vibrations: The presence of the nitro group is unequivocally confirmed by two strong absorption bands. The band in the 1560-1540 cm⁻¹ range is assigned to the asymmetric stretching of the N=O bonds, while the band in the 1350-1330 cm⁻¹ region corresponds to the symmetric stretching of the same bonds. These are typically the most intense peaks in the spectrum.

-

Aromatic Ring Stretching: The absorptions in the 1530-1510 cm⁻¹ region are attributed to the C=C and C=N stretching vibrations within the pyridine ring. The substitution pattern on the ring influences the exact position of these peaks.

-

Carbon-Chlorine (C-Cl) Vibrations: The presence of two chlorine atoms on the pyridine ring gives rise to characteristic stretching vibrations in the fingerprint region of the spectrum. These are typically observed as medium to strong bands between 1100 cm⁻¹ and 750 cm⁻¹.

-

Aromatic C-H Out-of-Plane Bending: The medium intensity band in the 800-700 cm⁻¹ region is indicative of the out-of-plane bending of the C-H bonds on the aromatic ring. The position of this band can sometimes provide information about the substitution pattern.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

The provided spectral data is typically obtained using the ATR-FTIR technique, a common and convenient method for analyzing solid samples.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is used. A common example of such an instrument is a Bruker Tensor 27 FT-IR spectrometer.[1] The ATR accessory often utilizes a diamond or germanium crystal.

Sample Preparation: For a solid sample like this compound, the "neat" technique is employed. A small amount of the solid powder is placed directly onto the ATR crystal. No special sample preparation, such as making a KBr pellet, is required.

Data Acquisition:

-

Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded. This is essential to subtract any contributions from the instrument and the surrounding atmosphere (e.g., CO₂ and water vapor).

-

Sample Spectrum: The solid sample is brought into firm contact with the ATR crystal using a pressure clamp to ensure good optical contact. The infrared spectrum of the sample is then recorded.

-

Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Logical Relationships in the IR Spectrum of this compound

The following diagram illustrates the relationship between the key functional groups of this compound and their characteristic absorption regions in the infrared spectrum.

Caption: Functional groups of this compound and their IR regions.

This guide provides a foundational understanding of the key infrared spectral features of this compound. For more in-depth analysis, comparison with reference spectra from spectral databases is recommended.

References

In-Depth Technical Guide on the Mass Spectrometry Fragmentation Pattern of 2,6-dichloro-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2,6-dichloro-3-nitropyridine. This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical agents. A thorough understanding of its mass spectrometric behavior is crucial for reaction monitoring, quality control, and metabolite identification in drug development and other research applications.

Mass Spectrometry Data

The mass spectrum of this compound is characterized by a distinct fragmentation pattern dominated by the loss of its nitro and chloro substituents. The quantitative data for the principal ions observed under electron ionization are summarized in the table below.

| m/z | Proposed Fragment Ion | Relative Abundance (%) |

| 192/194/196 | [C₅H₂Cl₂N₂O₂]⁺ (Molecular Ion) | Data not available |

| 146/148/150 | [C₅H₂Cl₂N]⁺ | Data not available |

| 110/112 | [C₅H₂ClN]⁺ | 100 (Base Peak) |

Note: The presence of two chlorine atoms results in characteristic isotopic patterns. For fragments containing two chlorine atoms, peaks are expected at m/z, m/z+2, and m/z+4 with an approximate ratio of 9:6:1. For fragments with one chlorine atom, a ratio of approximately 3:1 is expected for the m/z and m/z+2 peaks.

Fragmentation Pathway Analysis

The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion (m/z 192). The subsequent fragmentation is driven by the presence of the electron-withdrawing nitro group and the two chlorine atoms on the pyridine (B92270) ring, leading to a series of characteristic neutral losses.

The primary fragmentation pathway involves the loss of a nitro group (NO₂) radical from the molecular ion, resulting in the formation of the dichloropyridinium ion at m/z 146. This is a common fragmentation mechanism for nitroaromatic compounds. Further fragmentation of the m/z 146 ion proceeds via the elimination of a molecule of hydrogen chloride (HCl), leading to the formation of the highly stable chloropyridyne radical cation at m/z 110, which is observed as the base peak in the spectrum.

The proposed fragmentation pathway is visualized in the following diagram:

Experimental Protocols

The following is a representative experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

1. Sample Preparation:

-

Dissolve approximately 1 mg of this compound in 1 mL of a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

-

Further dilute the stock solution to a final concentration of approximately 10 µg/mL using the same solvent.

2. Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, operated in split mode with a split ratio of 20:1.

-

Injector Temperature: 250 °C.

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 20 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 40-300.

-

Scan Speed: 1000 amu/s.

The logical workflow for the GC-MS analysis is depicted below:

An In-depth Technical Guide to the Crystal Structure of 2,6-dichloro-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the crystal structure of 2,6-dichloro-3-nitropyridine, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The following sections detail its crystallographic parameters, molecular geometry, and the experimental protocols for its synthesis and structural determination.

Crystallographic and Molecular Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P21/c. The asymmetric unit contains two crystallographically independent molecules, labeled here as Molecule A and Molecule B.[1][2][3]

Crystal Data and Structure Refinement

The fundamental crystallographic parameters and details of the structure refinement are summarized in the table below.

| Parameter | Value |

| Empirical Formula | C₅H₂Cl₂N₂O₂ |

| Formula Weight | 192.99 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.9021 (8) |

| b (Å) | 19.166 (2) |

| c (Å) | 11.0987 (9) |

| β (°) | 122.072 (5) |

| Volume (ų) | 1424.4 (2) |

| Z | 8 |

| Temperature (K) | 296 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor (R1) | 0.067 |

| wR2 | 0.180 |

| Goodness-of-fit (S) | 1.08 |

Data sourced from Fun et al., Acta Cryst. (2011). E67, o1785.[1][3]

Molecular Geometry

The pyridine (B92270) rings in both independent molecules are essentially planar.[1][2][3] The tables below present the key bond lengths, bond angles, and torsion angles for both molecules in the asymmetric unit.

Table 1: Selected Bond Lengths (Å)

| Bond | Molecule A | Molecule B |

| Cl1 - C2 | 1.725 (4) | 1.729 (4) |

| Cl2 - C6 | 1.721 (4) | 1.723 (4) |

| N1 - C2 | 1.310 (5) | 1.305 (5) |

| N1 - C6 | 1.321 (5) | 1.325 (5) |

| N2 - C3 | 1.465 (5) | 1.469 (5) |

| O1 - N2 | 1.217 (4) | 1.215 (4) |

| O2 - N2 | 1.221 (4) | 1.218 (4) |

| C2 - C3 | 1.411 (6) | 1.405 (6) |

| C3 - C4 | 1.381 (6) | 1.383 (6) |

| C4 - C5 | 1.365 (6) | 1.361 (6) |

| C5 - C6 | 1.378 (6) | 1.375 (6) |

Table 2: Selected Bond Angles (°)

| Angle | Molecule A | Molecule B |

| C6 - N1 - C2 | 117.8 (3) | 117.9 (3) |

| N1 - C2 - C3 | 123.1 (4) | 123.0 (4) |

| N1 - C2 - Cl1 | 115.8 (3) | 115.7 (3) |

| C3 - C2 - Cl1 | 121.1 (3) | 121.3 (3) |

| C4 - C3 - C2 | 117.2 (4) | 117.5 (4) |

| C4 - C3 - N2 | 118.9 (4) | 118.6 (4) |

| C2 - C3 - N2 | 123.9 (4) | 123.9 (4) |

| C5 - C4 - C3 | 119.8 (4) | 119.6 (4) |

| C4 - C5 - C6 | 120.1 (4) | 120.2 (4) |

| N1 - C6 - C5 | 121.9 (4) | 121.7 (4) |

| N1 - C6 - Cl2 | 115.9 (3) | 115.8 (3) |

| C5 - C6 - Cl2 | 122.2 (3) | 122.5 (3) |

| O1 - N2 - O2 | 123.9 (4) | 124.0 (4) |

| O1 - N2 - C3 | 118.3 (4) | 118.1 (4) |

| O2 - N2 - C3 | 117.8 (4) | 117.9 (4) |

Table 3: Selected Torsion Angles (°)

| Angle | Molecule A | Molecule B |

| C6 - N1 - C2 - C3 | 0.4 (6) | -0.1 (6) |

| C2 - N1 - C6 - C5 | -0.5 (6) | 0.2 (6) |

| N1 - C2 - C3 - C4 | -0.3 (6) | 0.0 (6) |

| C2 - C3 - C4 - C5 | 0.2 (7) | 0.0 (7) |

| C3 - C4 - C5 - C6 | 0.0 (7) | -0.2 (7) |

| C4 - C5 - C6 - N1 | 0.2 (6) | 0.1 (6) |

| C4 - C3 - N2 - O1 | -1.5 (6) | -1.1 (6) |

| C2 - C3 - N2 - O1 | 178.2 (4) | 178.4 (4) |

| C4 - C3 - N2 - O2 | 178.6 (4) | 179.1 (4) |

| C2 - C3 - N2 - O2 | -1.7 (6) | -0.4 (6) |

Intermolecular Interactions

While no significant classical hydrogen bonds are observed in the crystal packing, short intermolecular contacts involving chlorine and oxygen atoms (Cl···O) and chlorine-chlorine (Cl···Cl) interactions are present.[1][2][3] These weak interactions contribute to the overall stability of the crystal lattice.

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the nitration of 2,6-dichloropyridine (B45657).[1]

Procedure:

-

To a stirred mixture of concentrated sulfuric acid (25 ml) and fuming nitric acid (10 ml) at 0 °C, 2,6-dichloropyridine (5 g, 0.033 mol) was added portion-wise.[1]

-

Following the addition, the reaction mixture was heated to 65 °C for 2 hours.[1]

-

After completion, the mixture was cooled to room temperature and poured over ice water.[1]

-

The resulting solid precipitate was collected by filtration and dried under vacuum.[1]

-

The crude product was purified by column chromatography on silica (B1680970) gel (60–120 mesh) using a petroleum ether:ethyl acetate (B1210297) eluent system to yield this compound as a pale yellow solid.[1]

An alternative reported synthesis involves the reaction of 2,6-dichloropyridine with potassium nitrate (B79036) in concentrated sulfuric acid at 120°C for 10 hours.[4]

Single-Crystal X-ray Diffraction

Crystal Growth: Single crystals suitable for X-ray diffraction were grown by slow evaporation of a solution of the compound in a suitable solvent system.

Data Collection and Processing:

-

A suitable single crystal was mounted on a diffractometer.

-

X-ray diffraction data were collected at 296 K using graphite-monochromated Mo Kα radiation.[1][3]

-

The collected data were processed using software such as SAINT for cell refinement and data reduction, and SADABS for absorption correction.[1][3]

Structure Solution and Refinement:

-

The crystal structure was solved by direct methods using software like SHELXTL.[1]

-

The structure was refined by full-matrix least-squares on F².[1]

-

All non-hydrogen atoms were refined anisotropically.

-

Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.[1]

Visualized Experimental Workflow

The following diagram illustrates the logical workflow from the synthesis of this compound to its crystal structure determination.

References

An In-depth Technical Guide to the Electrophilicity and Reaction Sites of 2,6-dichloro-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,6-dichloro-3-nitropyridine is a pivotal intermediate in the synthesis of a wide array of heterocyclic compounds, particularly in the pharmaceutical and agrochemical industries.[1] Its chemical architecture, featuring a pyridine (B92270) ring substituted with two chlorine atoms and a potent electron-withdrawing nitro group, imparts a distinct electrophilic character. This guide provides a comprehensive analysis of the electrophilicity and preferred reaction sites of this compound, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations. Understanding these core principles is crucial for designing novel synthetic pathways and developing new chemical entities.

Electrophilicity and Regioselectivity

The reactivity of this compound is fundamentally governed by the electronic properties of its substituents and the inherent electron-deficient nature of the pyridine ring. The nitrogen heteroatom, along with the strongly deactivating nitro group, significantly reduces the electron density of the aromatic system, making it highly susceptible to nucleophilic attack.

The two chlorine atoms at positions 2 and 6 serve as excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions.[2] The electrophilicity of the carbon atoms attached to the chlorine atoms is enhanced by the cumulative electron-withdrawing effects of the ring nitrogen and the nitro group.

Key Reaction Sites:

-

C2 Position: This position is ortho to the nitro group and the ring nitrogen. It is highly activated towards nucleophilic attack due to strong inductive and resonance effects from both groups.[3] This makes C2 a kinetically favored site for substitution.[3]

-

C6 Position: This position is para to the nitro group and ortho to the ring nitrogen. It is also strongly activated. While potentially less reactive than the C2 position from a purely electronic standpoint, substitution at C6 can sometimes lead to the thermodynamically more stable product due to reduced steric hindrance from the adjacent nitro group.[3]

-

C4 Position: While activated by the ring nitrogen (para position), this site lacks a suitable leaving group and is therefore not a primary site for substitution reactions.

In most documented reactions, nucleophilic substitution occurs preferentially at the C2 or C6 positions, displacing one of the chloride ions. The regioselectivity can be influenced by the nature of the nucleophile, reaction conditions, and steric factors.[3] For instance, the reaction with 3-aminoisoquinoline results in regioselective substitution at the C2 position.[4]

Quantitative Data

Physical and Spectroscopic Properties

The following table summarizes key physical and spectroscopic data for this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₂Cl₂N₂O₂ | [5][6] |

| Molecular Weight | 192.99 g/mol | [5][6] |

| Melting Point | 55-63 °C | [6][7] |

| Appearance | Pale yellow or off-white solid | [8][9] |

| ¹H NMR | Data available, specific shifts depend on solvent | [10] |

| ¹³C NMR | Data available | [5] |

| IR (ATR-Neat) | Data available from Bruker Tensor 27 FT-IR | [5] |

| Mass Spec (GC-MS) m/z | 192 (M+), 146, 110, 92 | [5] |

| InChI Key | SHCWQWRTKPNTEM-UHFFFAOYSA-N | [6][10] |

| CAS Number | 16013-85-7 | [5][6] |

Crystallographic Data

Single-crystal X-ray diffraction studies reveal that this compound crystallizes in a monoclinic system. The asymmetric unit consists of two crystallographically independent molecules.[8][11] The pyridine ring in each molecule is essentially planar.[8][11]

| Parameter | Value | Reference(s) |

| Crystal System | Monoclinic | [8][11] |

| Space Group | P2₁/c | [11] |

| a | 7.9021 (8) Å | [8][11] |

| b | 19.166 (2) Å | [8][11] |

| c | 11.0987 (9) Å | [8][11] |

| β | 122.072 (5)° | [8][11] |

| Volume (V) | 1424.4 (2) ų | [8][11] |

| Z | 8 | [8][11] |

| Density (calc.) | 1.800 Mg m⁻³ | [11] |

Reaction Mechanisms and Pathways

The predominant reaction mechanism for this compound is Nucleophilic Aromatic Substitution (SNAr). This process typically involves two steps:

-

Addition of the Nucleophile: The nucleophile attacks one of the electrophilic carbons (C2 or C6), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Elimination of the Leaving Group: The aromaticity is restored by the expulsion of a chloride ion, yielding the final substituted product.

Caption: Generalized SNAr mechanism for this compound.

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. A common and effective procedure involves the nitration of 2,6-dichloropyridine (B45657).[7][8][9]

Protocol via Nitration of 2,6-dichloropyridine: [8]

-

Reaction Setup: To a mixture of concentrated sulfuric acid (25 mL) and fuming nitric acid (10 mL), cool the solution to 0 °C in an ice bath.

-

Addition of Starting Material: Slowly add 2,6-dichloropyridine (5 g, 0.033 mol) in portions to the cooled acid mixture while maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, heat the reaction mixture to 65 °C and maintain for 2 hours.

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it over crushed ice with stirring.

-

Isolation: Collect the precipitated solid by filtration and dry it under a vacuum.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel (60–120 mesh) using a petroleum ether:ethyl acetate (B1210297) eluent system to yield the title compound as a pale yellow solid. The reported yield for this specific protocol is 46.0%.[8]

Caption: Workflow for the synthesis of this compound.

Protocol for a Representative SNAr Reaction

This compound serves as a key intermediate in the synthesis of kinase inhibitors. The following is an example of its use in a regioselective nucleophilic substitution reaction.[4]

Synthesis of a Kinase p70S6Kβ Inhibitor Intermediate: [4]

-

Reactant Preparation: Prepare a solution of 3-aminoisoquinoline derivative (intermediate 12 in the cited literature).

-

Reaction: React the 3-aminoisoquinoline derivative with this compound.

-

Outcome: The reaction yields the target compound through a regioselective nucleophilic substitution of the chlorine atom at the C2 position of the pyridine ring.

Note: The specific reaction conditions (solvent, temperature, base) for this transformation are proprietary to the cited study but would typically involve a polar aprotic solvent and a non-nucleophilic base at elevated temperatures.

Applications in Synthesis

The unique reactivity profile of this compound makes it a valuable building block for complex molecules:

-

Pharmaceuticals: It is a key intermediate for kinase inhibitors and anti-ulcer agents.[4][9]

-

Agrochemicals: Pyridine derivatives synthesized from this compound have been developed as insecticidal agents.[1]

-

Materials Science: It is used in the synthesis of macrocyclic compounds like chiral tetraoxacalix[8]arene[8]pyridines.[1][6]

Conclusion

This compound is a highly electrophilic heterocycle, primed for nucleophilic aromatic substitution at the C2 and C6 positions. The strong electron-withdrawing nature of the nitro group and the ring nitrogen dictates its reactivity, making it a versatile and predictable substrate for synthetic chemists. A thorough understanding of its electronic properties, preferred reaction sites, and reaction mechanisms is essential for its effective utilization in the development of novel pharmaceuticals, agrochemicals, and advanced materials.

References

- 1. This compound | 16013-85-7 [chemicalbook.com]

- 2. m.youtube.com [m.youtube.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. mdpi.com [mdpi.com]

- 5. This compound | C5H2Cl2N2O2 | CID 85239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound technical grade, 92 16013-85-7 [sigmaaldrich.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. 2,6-Dichloro-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN102584688A - Preparing method of this compound - Google Patents [patents.google.com]

- 10. This compound(16013-85-7) 1H NMR [m.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

The Emerging Therapeutic Potential of 2,6-dichloro-3-nitropyridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyridine (B92270) nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs.[1] Among pyridine derivatives, nitropyridines, and specifically those derived from the versatile 2,6-dichloro-3-nitropyridine scaffold, are gaining significant attention as precursors for a new generation of bioactive molecules.[1][2][3] This technical guide provides an in-depth overview of the recently explored biological activities of novel compounds synthesized from this scaffold, with a focus on their potential as potent kinase inhibitors. We present quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and synthetic workflows to support ongoing research and development efforts.

Kinase Inhibitory Activity: A Promising Frontier

Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, they are a major class of therapeutic targets. Novel derivatives of this compound have demonstrated potent inhibitory activity against several key kinases, marking this scaffold as a valuable starting point for the development of targeted therapies.[1]

Key Kinase Targets

-

Janus Kinase 2 (JAK2): A non-receptor tyrosine kinase central to the JAK-STAT signaling pathway, which is crucial for hematopoiesis and immune response.[1][4] Aberrant JAK2 activity is linked to myeloproliferative neoplasms.

-

Glycogen Synthase Kinase-3 (GSK3): A serine/threonine kinase involved in a wide array of cellular processes, including metabolism, cell proliferation, and apoptosis.[1][5] Its dysregulation is implicated in neurodegenerative diseases, type 2 diabetes, and cancer.[6][7]

-

p70S6Kβ: A kinase that plays a key role in cell growth and proliferation by regulating protein synthesis.

Quantitative Activity Data

The inhibitory potency of various this compound derivatives has been quantified, primarily through the determination of IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values. A summary of these findings is presented below.

| Compound Class | Target Kinase | Activity Measurement | Potency | Reference |

| Pyridine Derivatives | Janus Kinase 2 (JAK2) | IC50 | 8.5–12.2 µM | [1] |

| Heterocyclic Derivatives | Glycogen Synthase Kinase-3 (GSK3) | IC50 | 8 nM | [1] |

| Heterocyclic Derivatives | Glycogen Synthase Kinase-3 (GSK3) | EC50 | 0.13 µM | [1] |

| Isoquinoline Derivative | p70S6Kβ | IC50 | 444 nM | [1] |

Synthesis and Signaling Pathways

The this compound molecule serves as a key intermediate, where the chlorine atoms can be selectively substituted to build a diverse library of compounds. The general synthetic approach to generate these kinase inhibitors is visualized below.

The therapeutic potential of these compounds lies in their ability to interrupt pathological signaling cascades. The diagrams below illustrate the simplified signaling pathways for JAK2 and GSK3, highlighting the point of inhibition.

Experimental Protocols

Reproducibility and standardization are paramount in drug discovery. This section provides detailed methodologies for the key assays used to evaluate the biological activity of this compound derivatives.

Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical)

This protocol describes a generalized method to determine the IC50 value of a test compound against a purified kinase enzyme, such as JAK2, GSK3, or p70S6K. Assays like ADP-Glo™ are commonly used.[8][9][10]

Objective: To quantify the concentration of a test compound required to inhibit 50% of the kinase's enzymatic activity.

Materials:

-

Kinase-specific substrate peptide.[8]

-

Adenosine Triphosphate (ATP).[8]

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).[12]

-

Test compounds dissolved in Dimethyl Sulfoxide (DMSO).

-

Assay plates (e.g., white, opaque 384-well).[6]

-

Luminescence-based detection reagents (e.g., ADP-Glo™).[6][8]

-

Luminometer plate reader.

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Typically, a 10-point, 3-fold dilution series is created.

-

Assay Plate Setup: Dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of the 384-well plate.[6] Include positive controls (DMSO vehicle, no inhibitor) and negative controls (no enzyme).

-

Kinase Reaction Mixture: Prepare a master mix containing the kinase enzyme and the specific substrate peptide in the kinase buffer. Add this mixture (e.g., 5 µL) to each well.[6]

-

Reaction Initiation: Initiate the kinase reaction by adding an ATP solution (e.g., 5 µL) to each well. The final ATP concentration should ideally be at its Km value for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[13]

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a set period (e.g., 45-60 minutes).[8][14]

-

Reaction Termination and ADP Detection:

-

Add a detection reagent (e.g., 5 µL of ADP-Glo™ Reagent) to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.[9]

-

Add a second detection reagent (e.g., 10 µL of Kinase Detection Reagent) to convert the ADP produced into ATP, which then generates a luminescent signal via a luciferase reaction. Incubate for 30-45 minutes at room temperature.[9][14]

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive and negative controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.[8]

Protocol 2: Antimicrobial Susceptibility Testing - Broth Microdilution

While the primary activities identified for this compound derivatives are kinase inhibition, the broader nitropyridine class has shown antimicrobial effects.[1] This protocol is for determining the Minimum Inhibitory Concentration (MIC) of a compound.[15][16]

Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[16][17]

Materials:

-

Test compound.

-

Bacterial strain (e.g., S. aureus, E. coli).

-

Appropriate sterile bacterial growth medium (e.g., Mueller-Hinton Broth - MHB).[17]

-

Sterile 96-well microtiter plates.[17]

-

Spectrophotometer.

-

Incubator.

Procedure:

-

Inoculum Preparation:

-

From a fresh agar (B569324) plate, suspend several colonies of the test bacterium in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[17]

-

Dilute this adjusted suspension in MHB to achieve a final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.[16]

-

-

Compound Dilution in Plate:

-

Dispense 100 µL of sterile MHB into all wells of a 96-well plate.

-

Add 100 µL of the test compound (at twice the highest desired concentration) to the first column of wells.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the tenth column. Discard the final 100 µL from the tenth column.[17][18]

-

Column 11 serves as the growth control (no compound), and Column 12 serves as the sterility control (no bacteria).[18]

-

-

Inoculation: Inoculate all wells (except the sterility control) with the prepared bacterial suspension (e.g., 100 µL, depending on initial dilution factor). The final volume in each well should be 200 µL.[17]

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[18]

-

Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[16] This can be assessed visually or by using a plate reader.

Conclusion and Future Directions

Novel derivatives of this compound represent a highly promising class of compounds, particularly as inhibitors of clinically relevant kinases such as JAK2, GSK3, and p70S6Kβ. The synthetic tractability of the parent scaffold allows for the creation of diverse chemical libraries, and initial findings demonstrate low nanomolar to micromolar potency against these key targets. The provided protocols offer a standardized framework for further evaluation and characterization of new analogues. Future work should focus on optimizing the potency and selectivity of these derivatives, exploring their efficacy in cell-based and in vivo models, and expanding the scope of biological screening to uncover other potential therapeutic applications.

References

- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. GSK-3 - Wikipedia [en.wikipedia.org]

- 4. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GSK3 Signaling Pathway | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. benchchem.com [benchchem.com]

- 7. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. promega.com [promega.com]

- 10. promega.com [promega.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. worldwide.promega.com [worldwide.promega.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. protocols.io [protocols.io]

- 16. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 17. benchchem.com [benchchem.com]

- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

Methodological & Application

detailed synthesis protocol for 2,6-dichloro-3-nitropyridine from 2,6-dichloropyridine

Abstract

This document provides a detailed protocol for the synthesis of 2,6-dichloro-3-nitropyridine via the nitration of 2,6-dichloropyridine (B45657). This compound is a key intermediate in the development of pharmaceuticals and agrochemicals.[1] The primary method described utilizes a mixture of concentrated sulfuric acid and potassium nitrate (B79036). Alternative procedures involving oleum (B3057394) or catalytic additives are also summarized for comparison.

Introduction

This compound is a valuable building block in organic synthesis. It serves as a precursor for various heterocyclic compounds, including those with potential medicinal applications such as anti-ulcer agents.[2] The introduction of a nitro group onto the 2,6-dichloropyridine scaffold is typically achieved through electrophilic nitration. The reaction conditions for this transformation can be varied to optimize yield and purity. This note details a common and effective laboratory-scale procedure and presents data from several reported methods.

Reaction Scheme

The nitration of 2,6-dichloropyridine to form this compound proceeds as follows:

Scheme 1: Nitration of 2,6-dichloropyridine

-

Reactant: 2,6-dichloropyridine

-

Reagents: Nitrating agent (e.g., KNO₃/H₂SO₄ or HNO₃/H₂SO₄)

-

Product: this compound

Experimental Protocols

3.1. Protocol 1: Nitration using Potassium Nitrate and Sulfuric Acid

This protocol is based on a widely cited method for the synthesis of this compound.[1][3]

Materials:

-

2,6-dichloropyridine (7.4 g, 0.05 mol)

-

Concentrated sulfuric acid (80 mL)

-

Potassium nitrate (10.1 g, 0.1 mol)

-

Crushed ice

-

Ice water

-

150 mL three-necked flask

-

Stirring apparatus

-

Heating mantle with temperature control

-

Filtration apparatus

Procedure:

-

Reagent Addition: To a 150 mL three-necked flask, add 80 mL of concentrated sulfuric acid at room temperature with stirring.[1][3]

-

Slowly add 7.4 g (0.05 mol) of 2,6-dichloropyridine to the sulfuric acid.[1][3]

-

Carefully and slowly add 10.1 g (0.1 mol) of potassium nitrate to the mixture.[1][3]

-

Reaction: After completing the addition, continue stirring the mixture for 30 minutes at room temperature.[1][3]

-

Slowly increase the temperature to 120°C and maintain the reaction at this temperature for 10 hours.[1][3]

-

Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature.[1][3]

-

Pour the cooled reaction mixture into a beaker containing crushed ice while stirring.[1][3]

-

A white solid precipitate will form. Collect the solid by filtration.

-

Wash the solid with ice water until the washings are neutral.[1][3]

-

Drying: Dry the resulting white solid to obtain this compound. The expected yield is approximately 7.75 g (80%), with a melting point of 61-63°C.[1][3]

Data Summary

The following table summarizes various reported conditions for the synthesis of this compound.

| Method | Starting Material (moles) | Nitrating Agent & Molar Ratio | Solvent/Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Protocol 1 | 2,6-dichloropyridine (0.05) | Potassium Nitrate (2 equiv.) | Conc. H₂SO₄ | 120 | 10 | 80 | [1][3] |

| Oleum Method | 2,6-dichloropyridine (0.20) | White Fuming Nitric Acid (1.5 equiv.) | 65% Oleum | 68-134 | 5.5 | 58 (uncorrected) | [4] |

| Catalytic Method 1 | 2,6-dichloropyridine (0.2) | Nitric Acid (30%, 1 equiv.) | H₂SO₄ / Sulfamic Acid (1 mol%) | 110-120 | 30 | 82.0 | [5] |

| Catalytic Method 2 | 2,6-dichloropyridine (0.2) | Nitric Acid (90%, 5 equiv.) | H₂SO₄ / Sulfamic Acid (10 mol%) | 50-60 | 10 | 88.3 | [5] |

| Conc. Acid Method | 2,6-dichloropyridine (0.168) | Conc. Nitric Acid (98%) | Conc. H₂SO₄ | 100-105 | 5 | ~85 (calculated) | [6] |

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

This procedure involves the use of concentrated strong acids (sulfuric acid) and an oxidizing agent (potassium nitrate). Handle these chemicals with extreme care in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

The addition of reagents should be performed slowly to control any exothermic reactions.

-

Quenching the reaction mixture in ice should be done carefully to avoid splashing of acidic solution.

This document is intended for informational purposes for qualified researchers and scientists. All procedures should be carried out with appropriate safety measures in a controlled laboratory setting.

References